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The development of targeted therapies against the phosphatidylinositol 3-kinase (PI13K)
pathway has marked a significant advancement in the treatment of certain cancers, particularly
hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations.
Alpelisib and Inavolisib are two prominent inhibitors of the p110a catalytic subunit of PI3Ka.
While both drugs share a common target, their distinct mechanisms of action and clinical
profiles warrant a detailed comparison of their side effects to inform clinical decision-making
and future drug development. This guide provides an objective comparison of the adverse
event profiles of Alpelisib and Inavolisib, supported by available clinical trial data.

Mechanism of Action and Signaling Pathway

Both Alpelisib and Inavolisib are inhibitors of the a-isoform of PI3K, a key enzyme in the
PISK/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1]
[2][3] Mutations in the PIK3CA gene, which encodes the p110a catalytic subunit of PI3K, can
lead to the constitutive activation of this pathway, driving tumorigenesis.[4]

Alpelisib functions as a direct inhibitor of the p110a subunit of PI3K.[4] By blocking its kinase
activity, Alpelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2)
to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream
signaling through AKT and mTOR.
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Inavolisib, while also targeting the p110a subunit, exhibits a dual mechanism of action. It not
only inhibits the kinase activity of the mutant p110a but also promotes its proteasome-mediated
degradation.[5][6] This degradation of the mutant protein aims to achieve a more sustained and

profound inhibition of the PI3K pathway.

Below is a diagram illustrating the PISBK/AKT/mTOR signaling pathway and the points of
intervention for Alpelisib and Inavolisib.
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PISK/AKT/mTOR signaling pathway and drug targets.
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Comparative Side Effect Profiles

The following table summarizes the most common adverse events (AESs) reported for Alpelisib
and Inavolisib from clinical trials. The data for Alpelisib is primarily from the SOLAR-1 trial, and
for Inavolisib from the INAVO120 trial.[7][8][9] It is important to note that direct comparison of
AE rates across different trials can be challenging due to variations in study design, patient
populations, and concomitant medications.

Inavolisib (INAVO120)[7]

Adverse Event Alpelisib (SOLAR-1)[8][9] [10]
All Grades (%) Grade 3/4 (%)

Hyperglycemia 63.7 36.6
Diarrhea 57.7 7.0
Rash 36.1 9.9
Nausea 44.7 2.5
Fatigue 41.9 5.3
Decreased Appetite 354 1.4
Stomatitis 30.1 25
Vomiting 27.3 1.8
Weight Loss 17.4 1.1
Alopecia 16.7 0

Neutropenia

Thrombocytopenia

Anemia

Note: Data for some hematologic toxicities for Alpelisib were not as prominently reported in the
primary SOLAR-1 publication in the same format as for Inavolisib. The INAVO120 trial for
Inavolisib also included combination therapy with palbociclib and fulvestrant, which can
contribute to the overall side effect profile, particularly hematologic toxicities.
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Key Differences in Adverse Events

While both drugs share common on-target side effects related to PI3K inhibition, the incidence
and severity of certain AEs appear to differ.

e Hyperglycemia: This is a hallmark class effect of PI3Ka inhibitors due to the role of this
pathway in insulin signaling. Both Alpelisib and Inavolisib are associated with high rates of
hyperglycemia.[1][7][8][9] Proactive monitoring of blood glucose and early intervention with
antihyperglycemic agents are crucial for managing this side effect for both drugs.

o Diarrhea: Diarrhea is a common AE for both agents, though the reported all-grade incidence
in the respective pivotal trials appears to be slightly higher for Alpelisib.[7][9] Management
typically involves antidiarrheal medications and dose adjustments.

o Rash: Rash is another frequent side effect. For Alpelisib, it is often a maculopapular rash that

can be managed with antihistamines and topical corticosteroids.[8] The incidence of all-
grade rash appears to be somewhat lower in the INAVO120 trial for Inavolisib.[7]

o Stomatitis: The incidence of stomatitis appears to be a more prominent issue with Inavolisib,
with a higher reported all-grade incidence compared to Alpelisib in their respective key trials.
[7][9] Prophylactic and therapeutic use of steroid mouthwashes has been investigated for
management.[11]

e Hematologic Toxicities: In the INAVO120 trial, where Inavolisib was combined with
palbociclib, high rates of neutropenia, anemia, and thrombocytopenia were observed.[7]
While these are known side effects of palbociclib, the contribution of Inavolisib to these
hematologic events requires further investigation in different combination settings.

Experimental Protocols for Side Effect Assessment

The characterization and grading of adverse events in the clinical trials for Alpelisib (SOLAR-1)
and Inavolisib (INAVO120) are based on standardized criteria, most commonly the National
Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE).

General Protocol for Adverse Event Monitoring:
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o Baseline Assessment: Prior to treatment initiation, a comprehensive baseline assessment is
conducted, including physical examination, vital signs, and laboratory tests (complete blood
count with differential, comprehensive metabolic panel including fasting glucose and HbAlc,
and liver function tests).

e Ongoing Monitoring: Patients are monitored at regular intervals throughout the treatment
period. This includes:

o Clinical Assessments: Evaluation for signs and symptoms of adverse events at each study
visit.

o Laboratory Monitoring: Frequent blood tests to monitor for hematologic and metabolic
toxicities. For hyperglycemia, this includes regular monitoring of fasting blood glucose and
HbAlc.

» Grading of Adverse Events: The severity of each adverse event is graded according to the
NCI CTCAE scale (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe; Grade 4: Life-
threatening; Grade 5: Death).

» Dose Modification and Management: The study protocol specifies guidelines for dose
interruption, reduction, or discontinuation of the study drug based on the grade and duration
of the adverse event. Specific management strategies for common AEs like hyperglycemia,
diarrhea, and rash are also outlined, which may include supportive care medications.

Example Experimental Workflow for Monitoring Hyperglycemia:
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Patient Screening

Baseline Assessment:
- Fasting Blood Glucose
- HbAlc

Initiate Alpelisib/
Inavolisib Treatment

Regular Monitoring:
- Fasting Blood Glucose
(e.g., weekly for first 2 cycles,
then every 4 weeks)

Grade Severity
(NCI CTCAE)

Management Protocol:
- Grade 1: Continue treatment, monitor
- Grade 2: Initiate metformin
- Grade 3/4: Interrupt treatment,
initiate/intensify antihyperglycemics

If severe, persistent

Dose Interruption/

Reduction Discontinue Treatment

If Grade 1/2

Continue Treatment
with Monitoring

Click to download full resolution via product page

Workflow for hyperglycemia monitoring and management.
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Conclusion

Alpelisib and Inavolisib, both potent inhibitors of PI3Ka, represent valuable therapeutic options
for patients with PIK3CA-mutated breast cancer. While they share a common mechanism and
consequently a similar spectrum of on-target side effects, there are notable differences in their
adverse event profiles. Hyperglycemia, diarrhea, and rash are prominent side effects for both
drugs, requiring diligent monitoring and management. Stomatitis may be a more significant
concern with Inavolisib. The distinct dual mechanism of Inavolisib, leading to the degradation of
mutant p110a, may contribute to differences in both efficacy and toxicity compared to the direct
kinase inhibition of Alpelisib. A thorough understanding of these side effect profiles is essential
for optimizing patient care and for the continued development of next-generation PI3K
inhibitors with improved therapeutic indices. Further head-to-head clinical trials, such as the
ongoing INAVO121 study comparing Inavolisib and Alpelisib, will provide more definitive
comparative safety and efficacy data.[12][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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